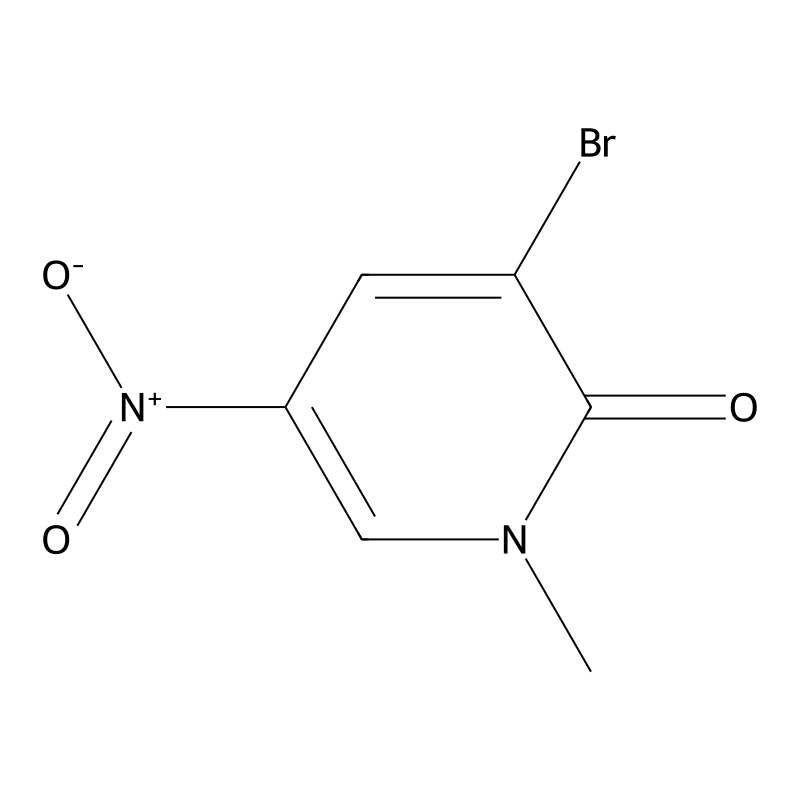3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine ring with a bromine atom, a methyl group, and a nitro group attached to it. The molecular formula for this compound is C6H5BrN2O3, and its molecular weight is approximately 233.02 g/mol. The structure features a nitrogen-containing heterocycle, which contributes to its chemical reactivity and biological activity. The compound is typically represented in its IUPAC name as 3-bromo-1-methyl-5-nitropyridin-2(1H)-one, highlighting the positions of the substituents on the pyridine ring.
Synthesis and Characterization:
3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic compound containing a pyridine ring with substitutions at three positions. Several research articles describe its synthesis through various methods, often involving nitration and bromination of appropriate pyridine precursors. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Applications:
While the specific scientific research applications of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one are not extensively documented, its structural features suggest potential areas of exploration:
- Organic synthesis: The presence of a reactive nitro group and a bromo substituent makes this compound a potential building block for the synthesis of more complex molecules with desired functionalities. []
- Biological activity exploration: The combination of a nitro group and a heterocyclic ring can sometimes lead to interesting biological activities. However, specific studies investigating the biological properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one are limited.
- Nucleophilic Substitution Reactions: The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to substitution reactions where nucleophiles can replace the bromine atom .
- Electrophilic Aromatic Substitution: The nitro group can act as an electron-withdrawing group, influencing the reactivity of the aromatic system and allowing for further substitutions on the ring .
- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties and potential applications .
The synthesis of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one can be achieved through several methods:
- Bromination of Methyl 5-nitropyridin-2(1H)-one: This method involves treating methyl 5-nitropyridin-2(1H)-one with bromine in an appropriate solvent, typically yielding the desired bromo compound in good yield .
- Nucleophilic Substitution: Starting from a suitable precursor, nucleophilic substitution reactions can be employed to introduce the bromo group at the desired position on the pyridine ring .
- Multi-step Synthetic Routes: More complex synthetic strategies may involve multiple steps including functional group transformations and rearrangements to construct the final product .
3-Bromo-1-methyl-5-nitropyridin-2(1H)-one has potential applications in various fields:
- Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
- Chemical Research: It can act as an intermediate in synthesizing other complex organic molecules or heterocycles.
- Material Science: Its unique properties may be explored for developing new materials with specific functionalities.
Interaction studies involving 3-bromo-1-methyl-5-nitropyridin-2(1H)-one are essential for understanding its biological mechanisms. Preliminary studies suggest that this compound may interact with various proteins or enzymes, influencing their activity. Such interactions could be elucidated through techniques like molecular docking or spectroscopic methods to assess binding affinities and modes of action .
Several compounds share structural similarities with 3-bromo-1-methyl-5-nitropyridin-2(1H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | Similar nitro and bromo substitutions | Different positioning of groups affecting reactivity |
| 4-Bromo-2-methylpyridin-3(2H)-one | Contains a bromo and methyl group at different positions | Variation in biological activity |
| 3-Bromo-pyridine | Simplified structure without nitro or methyl groups | Less complex but retains some similar properties |
These compounds highlight the uniqueness of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one due to its specific arrangement of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs.








